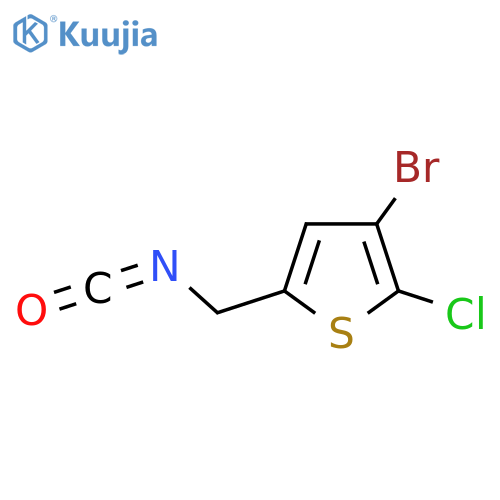Cas no 2648996-36-3 (3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)

2648996-36-3 structure
商品名:3-bromo-2-chloro-5-(isocyanatomethyl)thiophene
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene
- 2648996-36-3
- EN300-1920342
-
- インチ: 1S/C6H3BrClNOS/c7-5-1-4(2-9-3-10)11-6(5)8/h1H,2H2
- InChIKey: HHUSCUDBHHZCOE-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(SC(=C1)CN=C=O)Cl
計算された属性
- せいみつぶんしりょう: 250.88073g/mol
- どういたいしつりょう: 250.88073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 57.7Ų
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920342-2.5g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 2.5g |
$2548.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-5g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 5g |
$3770.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-0.5g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.5g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-0.25g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.25g |
$1196.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-1g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 1g |
$1299.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-0.1g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.1g |
$1144.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-5.0g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1920342-10g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 10g |
$5590.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-0.05g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.05g |
$1091.0 | 2023-09-17 | ||
| Enamine | EN300-1920342-10.0g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 10g |
$5590.0 | 2023-06-02 |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2648996-36-3 (3-bromo-2-chloro-5-(isocyanatomethyl)thiophene) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
